(S)-N-Desethyloxybutynin falls under the category of antimuscarinic agents. It is classified as a tertiary amine and is structurally related to oxybutynin, which is an anticholinergic drug. The compound is recognized for its role in modulating neurotransmitter activity in the bladder.
The synthesis of (S)-N-desethyloxybutynin can be achieved through various methods that typically involve the resolution of racemic mixtures or asymmetric synthesis techniques.
These synthetic routes highlight the importance of chiral catalysts and reagents in achieving the desired stereochemistry.
The molecular structure of (S)-N-desethyloxybutynin can be described by its chemical formula . The compound features a cyclohexyl group, an ether linkage, and a butynyl side chain.
(S)-N-desethyloxybutynin participates in various chemical reactions typical for tertiary amines:
These reactions are significant for modifying the compound's properties for research and therapeutic applications.
The mechanism of action for (S)-N-desethyloxybutynin involves antagonism at muscarinic acetylcholine receptors in the bladder. By blocking these receptors:
(S)-N-desethyloxybutynin exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and formulation development.
(S)-N-desethyloxybutynin has several scientific applications:
(S)-N-Desethyloxybutynin hydrochloride is a pharmacologically significant metabolite of the antimuscarinic agent oxybutynin. Its definitive molecular formula is C₂₀H₂₈ClNO₃, corresponding to a molecular weight of 365.89 g/mol [2] [6] [10]. The compound features a chiral center at the α-carbon of the benzeneacetic acid moiety, adopting an S-configuration. This stereochemical assignment critically differentiates it from its R-enantiomer in both receptor interactions and metabolic pathways [2] [6]. The structural framework comprises:
Table 1: Atomic Composition of (S)-N-Desethyloxybutynin Hydrochloride
Element | Carbon | Hydrogen | Chlorine | Nitrogen | Oxygen |
---|---|---|---|---|---|
Count | 20 | 28 | 1 | 1 | 3 |
The crystal structure of (S)-N-desethyloxybutynin hydrochloride was resolved using Microcrystal Electron Diffraction (MicroED), overcoming historical limitations of X-ray crystallography. Traditional powder X-ray diffraction (PXRD) analyses suffered from radiation-induced artifacts, including C≡C bond photoreduction and omission of the ester oxygen atom [4] [9]. MicroED data collection employed:
The analysis confirmed a monoclinic crystal system (space group C2/c) with unit cell parameters:
Refinement converged at an R₁ factor of 18.42%, validating the model against electron density maps. This technique unambiguously positioned all non-hydrogen atoms and confirmed the integrity of the triple bond and ester linkage—defects previously observed in PXRD models [4] [9].
Stereochemical Divergence
The S and R enantiomers of N-desethyloxybutynin exhibit mirror-image configurations at the chiral carbon. Crystallographic data reveals their identical bond lengths and angles but divergent spatial orientations of pharmacophores. This enantiomeric pair crystallizes in a racemate-like packing but demonstrates distinct bioactivity profiles [4] [9].
Pharmacokinetic Contrasts
Parent-Metabolite Relationship
Structurally, (S)-N-desethyloxybutynin differs from oxybutynin by demethylation of the diethylamino group, converting −N(CH₂CH₃)₂ to −NHCH₂CH₃. This modification:
Chloride-Mediated Stabilization
The crystal lattice of (S)-N-desethyloxybutynin hydrochloride is stabilized by an intricate anion-directed hydrogen-bonding network. Chloride ions act as multipoint acceptors, forming:
Table 2: Hydrogen Bonding Parameters in the Crystal Lattice
Donor Group | Acceptor | Bond Length (Å) | Angle (°) | Role in Packing |
---|---|---|---|---|
N⁺–H | Cl⁻ | 3.05 | 156 | c-axis elongation |
O–H (hydroxyl) | Cl⁻ | 3.09 | 142 | a-axis stacking |
C₉–H (aliphatic) | Cl⁻ | 3.59 | 122 | b-axis cohesion |
Lamellar Organization
Molecules arrange in alternating layers of R and S enantiomers along the crystallographic a-axis. Each layer comprises four molecules linked via chloride bridges, generating a sheet-like architecture. The hydroxyl groups form additional intra-layer O–H⋯O═C hydrogen bonds (2.87 Å), reinforcing planar alignment of aromatic and cyclohexyl rings [4] [9]. This dense, chloride-centered network enhances lattice energy, correlating with the compound’s high crystallinity and stability under ambient conditions—properties critical for pharmaceutical processing [4] [9].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6